1-Bromo-2,3-dimethyl-5-nitrobenzene
Overview
Description
1-Bromo-2,3-dimethyl-5-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar bromo-nitrobenzene derivatives and their reactions, which can be used to infer some aspects of the compound . These derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals, dyes, and electroluminescent materials .
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives typically involves halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the exact synthesis of 1-bromo-2,3-dimethyl-5-nitrobenzene is not detailed, similar methodologies could be applied, considering the reactivity of the bromine and nitro groups under electrophilic aromatic substitution conditions.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of electron-withdrawing groups, such as bromine and nitro groups, which can influence the reactivity of the compound. For example, the crystal structure of a cocrystallized dibromo-dimethyl-nitrobenzene shows that non-H atoms are located on a mirror plane, indicating a symmetrical arrangement influenced by the substituents .
Chemical Reactions Analysis
Bromo-nitrobenzene derivatives undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole . Additionally, the radical anions of such compounds can react via a DISP type mechanism in ionic liquids, which contrasts with their behavior in conventional solvents . These reactions highlight the potential for 1-bromo-2,3-dimethyl-5-nitrobenzene to participate in similar electrosynthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups. The presence of bromine allows for further functionalization through nucleophilic substitution reactions . The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, altering the compound's properties . The solubility, melting point, and other physical properties would be specific to each derivative and can be determined experimentally.
Scientific Research Applications
Use in the Synthesis of 1,5-Naphthyridines
- Scientific Field: Organic Chemistry
- Application Summary: 1,5-Naphthyridines are heterocycles that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . Although “1-Bromo-2,3-dimethyl-5-nitrobenzene” is not directly mentioned, it could potentially be used in the synthesis of these compounds.
- Method of Application: The synthesis of 1,5-naphthyridines involves various strategies including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
- Results/Outcomes: The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years .
Use in the Preparation of Coenzyme Q
- Scientific Field: Biochemistry
- Application Summary: “1-Bromo-2,3-dimethyl-5-nitrobenzene” can be used in the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q .
- Method of Application: The synthesis involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .
- Results/Outcomes: An 80% overall yield was demonstrated on a multi-gram scale .
Use in Agrochemical, Pharmaceutical and Dyestuff Field
- Scientific Field: Agrochemical, Pharmaceutical and Dyestuff Field
- Application Summary: “1-Bromo-2,3-dimethyl-5-nitrobenzene” can be used in agrochemical, pharmaceutical and dyestuff field .
Use in Nitro Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Although “1-Bromo-2,3-dimethyl-5-nitrobenzene” is not directly mentioned, it could potentially be used in the synthesis of these compounds.
- Method of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results/Outcomes: The preparation of nitro compounds involves various strategies and the actual results may vary depending on the specific methods and conditions used .
Use in Synthesis of Substituted Benzene Rings
- Scientific Field: Organic Chemistry
- Application Summary: “1-Bromo-2,3-dimethyl-5-nitrobenzene” can be used in the synthesis of substituted benzene rings .
- Method of Application: The synthesis involves a series of reactions including bromination, acetylation, and nitration .
Use in Palladium-Mediated Ullmann Cross-Coupling Reaction
- Scientific Field: Organic Chemistry
- Application Summary: “1-Bromo-2,3-dimethyl-5-nitrobenzene” can be used in the palladium-mediated Ullmann cross-coupling reaction with β-bromo-α,β-unsaturated aldehydes .
Use in Synthesis of Substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: “1-Bromo-3,5-dimethylbenzene” has been used in the synthesis of substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives .
Use in Palladium Catalyzed Carbon-Oxygen Coupling
- Scientific Field: Organic Chemistry
- Application Summary: “1-Bromo-3,5-dimethylbenzene” has been used in palladium catalyzed carbon-oxygen coupling with o-cresol to potassium hydroxide to produce o-tolyl-3,5-xylyl ether .
Use in Bromination of Electron-Rich Arenes
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3-dimethyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUAFNNWHOYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293509 | |
Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethyl-5-nitrobenzene | |
CAS RN |
22162-22-7 | |
Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22162-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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